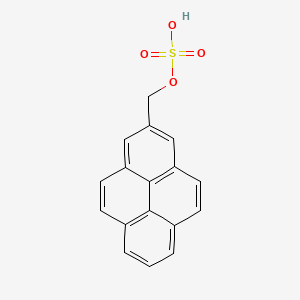
Pyren-2-ylmethyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrenemethanol, 2-(hydrogen sulfate) is a chemical compound with the molecular formula C17H12O4S and a molecular weight of 312.34 g/mol It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains a sulfate group attached to the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrenemethanol, 2-(hydrogen sulfate) typically involves the sulfonation of 2-Pyrenemethanol. The reaction can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 2-Pyrenemethanol, 2-(hydrogen sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Pyrenemethanol, 2-(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-2-carboxylic acid.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include pyrene-2-carboxylic acid, 2-Pyrenemethanol, and various substituted pyrene derivatives .
Scientific Research Applications
2-Pyrenemethanol, 2-(hydrogen sulfate) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pyrene derivatives and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential use in bioimaging.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrenemethanol, 2-(hydrogen sulfate) involves its ability to interact with various molecular targets. The sulfate group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The pyrene moiety can intercalate into DNA or interact with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Pyrenemethanol: Lacks the sulfate group, making it less reactive in certain chemical reactions.
Pyrene-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfate group, leading to different chemical properties and reactivity.
2-Pyrenemethanol, 2-(hydrogen phosphate): Similar structure but with a phosphate group, resulting in different biological and chemical behavior.
Uniqueness
2-Pyrenemethanol, 2-(hydrogen sulfate) is unique due to the presence of both the pyrene moiety and the sulfate group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
132769-77-8 |
|---|---|
Molecular Formula |
C17H12O4S |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
pyren-2-ylmethyl hydrogen sulfate |
InChI |
InChI=1S/C17H12O4S/c18-22(19,20)21-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-9H,10H2,(H,18,19,20) |
InChI Key |
BXQLMAIEVDQAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)COS(=O)(=O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


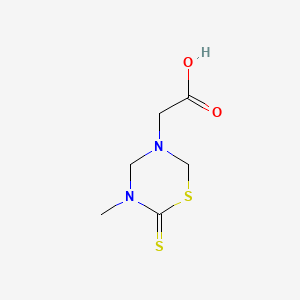
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)

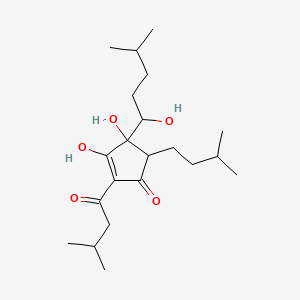
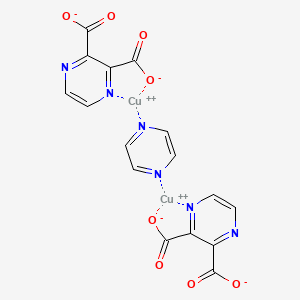
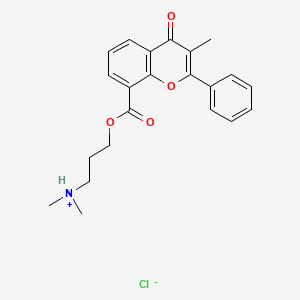
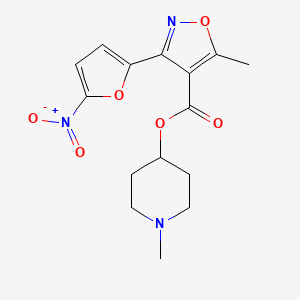

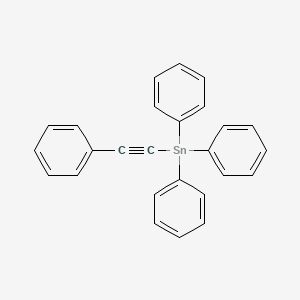
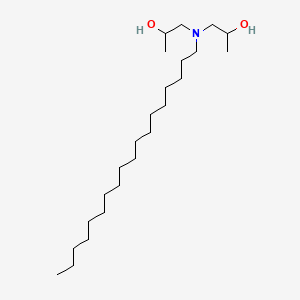
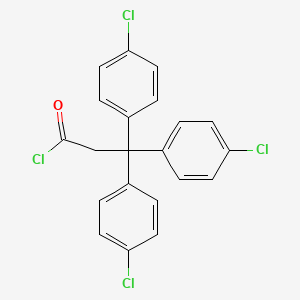
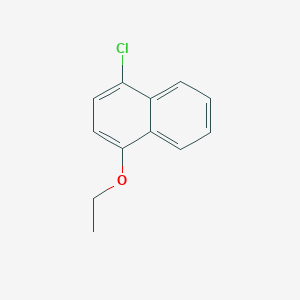

![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B15343429.png)
